3-Amino-N-(3-methoxybenzyl)-benzamide
Overview
Description
3-Amino-N-(3-methoxybenzyl)-benzamide is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition
3-Amino-N-(3-methoxybenzyl)-benzamide and similar benzamides are investigated as inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase. These compounds are found to be some of the most potent inhibitors of this enzyme, with 3-aminobenzamide and 3-methoxybenzamide showing competitive inhibition properties (Purnell & Whish, 1980).
Antioxidant Potential
The electrochemical oxidation mechanisms of amino-substituted benzamide derivatives, including those similar to this compound, are studied for their antioxidant activities. These compounds have shown potential as powerful antioxidants by scavenging free radicals (Jovanović et al., 2020).
Molecular and Computational Studies
Capsaicin analogues, including N-(4-hydroxy-3-methoxybenzyl)benzamide, have been investigated through DFT methods to estimate their ability as antioxidants. These studies include a comparative analysis of the stability of different radicals and the mechanisms of antioxidant action in various mediums (Yancheva et al., 2020).
Antiproliferative Effects on Cancer Cells
Benzamides, including derivatives similar to this compound, have been synthesized for their antiproliferative activities against cancer cell lines. These compounds have shown promising results in inhibiting the proliferation of cancer cells, indicating their potential use in cancer treatment (Kim et al., 2011).
Antimicrobial Activities
New benzamides, including those structurally related to this compound, have been isolated from endophytic Streptomyces and tested for their antimicrobial activities. These compounds have shown effectiveness in inhibiting various microbial strains (Yang et al., 2015).
Synthesis and Analysis of Benzamide Derivatives
Studies have been conducted on the synthesis of various benzamide derivatives, including those related to this compound, for exploring their potential applications in different scientific areas, such as material science and pharmaceuticals (Raju et al., 2010).
Properties
IUPAC Name |
3-amino-N-[(3-methoxyphenyl)methyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-7-2-4-11(8-14)10-17-15(18)12-5-3-6-13(16)9-12/h2-9H,10,16H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSANNRXCBSHPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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